molecular formula C6H4F4N2 B1409231 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227602-80-3

6-Amino-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1409231
M. Wt: 180.1 g/mol
InChI Key: STNVKTLONXCIDA-UHFFFAOYSA-N
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Description

6-Amino-3-fluoro-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

TFMP derivatives act as reactants in various chemical reactions . For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

TFMP derivatives have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Pyridine Derivatives : A novel strategy for synthesizing poly-substituted pyridines, including those based on 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, utilizes a tandem C-F bond cleavage protocol. This method produces high yields under metal-free conditions, presenting an efficient approach to pyridine synthesis (Chen et al., 2010).

  • Fluorination Techniques : The selective fluorination of pyridine derivatives, including 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, has been achieved in aqueous solution. This process yields fluorinated pyridines with high regioselectivity, demonstrating the adaptability of the pyridine molecule for various chemical modifications (Zhou et al., 2018).

  • Development of Scaffolds for Peptidomimetics : The synthesis of 2,3,4-substituted pyridine derivatives, potentially including 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, is useful in creating scaffolds for peptidomimetic development. These compounds allow for differentiating reactivities, furthering their application in medicinal chemistry (Saitton et al., 2004).

Biological and Medicinal Applications

  • Anticancer Agents : Novel pyridine derivatives, including those based on 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, have shown promise as anticancer agents. These compounds, when tested in vitro, have demonstrated significant antitumor activity against various cancer cell lines (Hafez & El-Gazzar, 2020).

  • Prostate Cancer Imaging : Derivatives of 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine have been explored for their application in PET imaging of prostate-specific membrane antigen (PSMA), providing a valuable tool in prostate cancer diagnosis (Chen et al., 2011).

  • Molecular and Computational Studies : Pyridine derivatives, such as 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, have been the subject of detailed experimental and computational studies, including non-linear optical properties and molecular docking analyses. These studies provide insights into their potential pharmaceutical applications and molecular behavior (Jayarajan et al., 2019).

Safety And Hazards

When handling TFMP derivatives, it is recommended to wear personal protective equipment/face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVKTLONXCIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-fluoro-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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